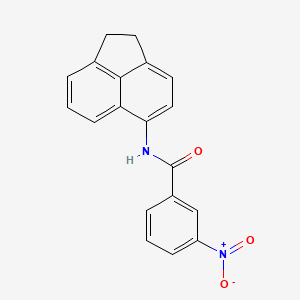![molecular formula C17H17NOS B5172552 N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
N-allyl-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-[(phenylthio)methyl]benzamide, also known as NSC 750854, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-allyl-4-[(phenylthio)methyl]benzamide 750854 is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have antioxidant properties that may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have antioxidant properties that may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-4-[(phenylthio)methyl]benzamide 750854 has several advantages for lab experiments. It is easy to synthesize and has been found to have high purity and yield. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to using N-allyl-4-[(phenylthio)methyl]benzamide 750854 in lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has not been extensively studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for N-allyl-4-[(phenylthio)methyl]benzamide 750854. Further research is needed to fully understand its mechanism of action and potential applications in scientific research. Additionally, more studies are needed to determine the optimal dosage and administration of N-allyl-4-[(phenylthio)methyl]benzamide 750854. Further research is also needed to explore the potential use of N-allyl-4-[(phenylthio)methyl]benzamide 750854 in the treatment of other diseases and disorders. Finally, more research is needed to develop new and improved synthesis methods for N-allyl-4-[(phenylthio)methyl]benzamide 750854.
Méthodes De Synthèse
N-allyl-4-[(phenylthio)methyl]benzamide 750854 is synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with allylamine to form an intermediate product. This intermediate product is then reacted with thiophenol to produce the final product, N-allyl-4-[(phenylthio)methyl]benzamide 750854. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. Additionally, N-allyl-4-[(phenylthio)methyl]benzamide 750854 has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(phenylsulfanylmethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYDVWCUNFEGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)